2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound belongs to the pyrano[3,2-c]pyridine-carbonitrile family, characterized by a fused pyranopyridine core with a nitrile group at position 2. Its structure includes a 1,3-benzodioxole methyl substituent at position 6, a methyl group at position 7, and a thiophen-2-yl moiety at position 3.
Properties
Molecular Formula |
C22H17N3O4S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-thiophen-2-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H17N3O4S/c1-12-7-17-20(19(18-3-2-6-30-18)14(9-23)21(24)29-17)22(26)25(12)10-13-4-5-15-16(8-13)28-11-27-15/h2-8,19H,10-11,24H2,1H3 |
InChI Key |
OXUMXJMWZQSJSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CS3)C(=O)N1CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrano[3,2-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzodioxole moiety: This step often involves a coupling reaction, such as a Pd-catalyzed C-N cross-coupling.
Functionalization with the thiophene group: This can be done through a substitution reaction, where a thiophene derivative is introduced.
Final modifications:
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as dimethylformamide.
Scientific Research Applications
2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, in anticancer research, the compound may target microtubules and tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs differ in substituents at positions 4 and 6, influencing physicochemical properties and reactivity. Below is a comparative analysis:
Structural and Functional Group Variations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
